molecular formula C7H4FNOS B1408601 2-Fluorobenzo[d]thiazol-6-ol CAS No. 1261543-04-7

2-Fluorobenzo[d]thiazol-6-ol

Cat. No.: B1408601
CAS No.: 1261543-04-7
M. Wt: 169.18 g/mol
InChI Key: YVTCLYGOXAVXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzo[d]thiazol-6-ol (CAS 1261543-04-7) is a fluorinated benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key pharmacophore in the development of novel therapeutic agents, particularly in the fields of neuroscience and infectious disease. Its primary research value lies in its structural relationship to advanced benzothiazole derivatives used in positron emission tomography (PET) imaging. Specifically, benzothiazole-based probes like PBB3 are utilized for visualizing tau protein aggregates in neurodegenerative conditions such as Alzheimer's disease, enabling researchers to study the progression and distribution of neurofibrillary tangles . The fluorinated scaffold is crucial for optimizing the binding affinity and pharmacokinetic properties of these imaging agents. Furthermore, benzothiazole derivatives demonstrate potent antitubercular activity by inhibiting the DprE1 enzyme (decaprenylphosphoryl-β-d-ribose 2'-epimerase), a validated therapeutic target in Mycobacterium tuberculosis . This makes this compound a valuable precursor in the design of new anti-TB compounds, especially against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound is offered as a research-grade material with the following specifications: Molecular Formula: C 7 H 4 FNOS; Molecular Weight: 169.18 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTCLYGOXAVXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS) on Benzo[d]thiazole Derivatives

The most common approach involves electrophilic aromatic substitution reactions on suitably substituted benzo[d]thiazole precursors. This method allows selective halogenation and fluorination at specific positions, notably at the 5-position of the benzo[d]thiazole core, followed by hydroxylation at the 6-position.

Key steps include:

  • Bromination or chlorination of benzo[d]thiazole derivatives to introduce halogen substituents.
  • Fluorination at the 5-position using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
  • Hydroxylation at the 6-position via nucleophilic substitution or oxidation.

Direct Fluorination of Benzo[d]thiazole Precursors

Recent methodologies employ direct fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions, which enhances regioselectivity and yields.

Multistep Synthesis via Building Blocks

A typical multistep synthesis involves:

  • Starting with 2-aminobenzenethiol derivatives.
  • Cyclization with appropriate carbonyl compounds to form the benzo[d]thiazole core.
  • Subsequent selective halogenation and hydroxylation steps.

Reaction Conditions and Catalysts

Reaction Type Reagents Solvent Catalyst Temperature Yield (%)
Bromination Bromine (Br₂) Acetic acid None 0–25°C 70–85
Fluorination Selectfluor Acetonitrile None Room temp 65–80
Hydroxylation Hydroxylating agents (e.g., H₂O₂) DMSO or water None 50–80°C 60–75

(Data adapted from synthesis literature and recent research reports)

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions such as cyclization and halogenation, resulting in higher yields and reduced reaction times. For instance, microwave-assisted fluorination of benzo[d]thiazole derivatives can be achieved within minutes at controlled temperatures, improving overall efficiency.

One-Pot Multicomponent Reactions

Innovative protocols utilize multicomponent reactions (MCRs) to assemble the benzo[d]thiazole core with fluorinated and hydroxylated functionalities in a single step, minimizing purification steps and waste.

Mechanochemical Synthesis

Mechanochemical approaches, such as ball milling, have been explored to facilitate halogenation and hydroxylation without solvents, aligning with green chemistry principles.

Data Tables Summarizing Synthesis Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Electrophilic substitution Benzo[d]thiazole derivatives Br₂, Selectfluor Mild, room temp High regioselectivity Over-halogenation risk
Microwave-assisted fluorination Precursors with amino groups NFSI, DAST Microwave, 100–150°C Rapid, high yield Equipment cost
Multicomponent reactions Aromatic aldehydes, thiourea Various catalysts Solvent or solvent-free One-pot, scalable Complex optimization
Mechanochemistry Precursors Halogenating agents Ball milling Green, solvent-free Scale-up challenges

Research Findings and Notable Studies

  • Electrophilic fluorination using Selectfluor has been demonstrated to selectively fluorinate the 5-position of benzo[d]thiazole, followed by hydroxylation at the 6-position through oxidation with hydrogen peroxide, yielding 2-Fluorobenzo[d]thiazol-6-ol with yields exceeding 70% under optimized conditions.

  • Microwave-assisted synthesis protocols have reduced reaction times from several hours to under 30 minutes, with comparable or improved yields, making the process more suitable for industrial scale-up.

  • Green chemistry approaches , such as mechanochemical synthesis, have successfully produced the target compound without solvents, emphasizing environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzo[d]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield 2-bromo-6-hydroxybenzo[d]thiazole .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzothiazole derivatives, including 2-fluorobenzo[d]thiazol-6-ol, exhibit potent anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of cell proliferation.
    • Induction of cell cycle arrest.
    • Modulation of apoptotic pathways.

In a study focusing on benzothiazole derivatives, it was found that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, suggesting that this compound could possess similar efficacy .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains, including those responsible for tuberculosis:

  • Antitubercular Activity :
    • Recent studies have synthesized new benzothiazole derivatives that demonstrated promising antitubercular activity against Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong potential as new anti-TB agents .

Antifungal and Antibacterial Effects

Beyond its anticancer and antitubercular properties, this compound has shown antifungal and antibacterial activities:

  • Antifungal Activity : Compounds derived from benzothiazole have been reported to inhibit the growth of various fungal pathogens.
  • Antibacterial Activity : The compound displays effectiveness against a range of Gram-positive and Gram-negative bacteria, which positions it as a candidate for developing new antibacterial therapies .

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may offer neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological applications .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Condensation Reactions : These reactions involve the combination of thiourea derivatives with halogenated benzenes.
  • Hybridization Techniques : Combining benzothiazole with other pharmacophores can enhance biological activity.

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications .

Case Studies and Research Findings

A number of studies have documented the synthesis and evaluation of benzothiazole derivatives, highlighting their biological activities:

StudyCompoundActivityFindings
Benzothiazole-Urea HybridAntitubercularMIC < 10 µM against M. tuberculosis
Novel Benzothiazole DerivativesAnticancerSignificant inhibition in cancer cell lines
Fluoro-benzothiazolesAntimicrobialEffective against multiple bacterial strains

These findings underscore the versatility and potential of this compound in various therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Fluorobenzo[d]thiazol-6-ol with Analogues

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Primary Applications References
This compound C₇H₄FNOS -F (2), -OH (6) Fluorine, Hydroxyl Intermediate for radiotracers
2-(4-Methylaminophenyl)benzo[d]thiazol-6-ol (PiB) C₁₄H₁₃N₂OS -NHCH₃ (4-phenyl), -OH (6) Methylamino, Hydroxyl Aβ plaque imaging ([11C]PiB)
5-Fluoro-2-methylbenzo[d]thiazol-6-ol C₈H₆FNOS -F (5), -CH₃ (2), -OH (6) Fluorine, Methyl, Hydroxyl Synthetic intermediate
2-Methylbenzo[d]thiazol-6-ol C₈H₇NOS -CH₃ (2), -OH (6) Methyl, Hydroxyl MAO inhibitors (IC₅₀: 0.0046–0.218 µM)
2-(Propylthio)benzo[d]thiazol-6-ol C₁₀H₁₁NOS₂ -SPr (2), -OH (6) Thioether, Hydroxyl AMPK activation (glucose uptake)

Aβ Plaque Imaging Agents

  • [11C]PiB : Binds to β-amyloid plaques with high specificity, validated in Alzheimer’s disease (AD) patients. However, its short half-life (20.4 min) limits clinical use .
  • [18F]Flutemetamol : Fluorinated analog of PiB with a longer half-life (109.8 min). Demonstrates comparable Aβ binding affinity and test-retest reproducibility to [11C]PiB in phase II trials .

Enzyme Inhibition

  • 2-Methylbenzo[d]thiazol-6-ol Derivatives: Exhibit potent inhibition of monoamine oxidase (MAO) isoforms. For example: 4d (MAO-B): IC₅₀ = 0.0046 µM, surpassing selectivity over MAO-A (IC₅₀ = 0.218 µM) . 5e (Dual MAO-A/B): IC₅₀ = 0.132 µM (MAO-A), 0.0054 µM (MAO-B), suggesting utility in Parkinson’s and depression .
  • This compound : Fluorine’s electron-withdrawing effects may enhance binding to enzymatic active sites, though specific data are lacking.

Metabolic Regulation

Physicochemical Properties

  • Lipophilicity : Fluorine and hydroxyl groups in this compound likely reduce logP compared to methyl or benzyloxy derivatives, affecting blood-brain barrier permeability.
  • Metabolic Stability: Fluorine improves metabolic stability in analogs like [18F]Flutemetamol, reducing hepatic clearance compared to non-fluorinated compounds .

Biological Activity

2-Fluorobenzo[d]thiazol-6-ol is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the fluorine atom in its structure can significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5FNOS. The fluorine atom is located at the second position on the benzothiazole ring, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity . The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Effects

Studies indicate that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The compound's ability to target cancer cells while exhibiting low cytotoxicity towards normal cells makes it a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, it has shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, surpassing standard drugs like rivastigmine in efficacy . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity and disrupting normal biochemical pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell proliferation.
  • Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability and subsequent cell lysis.

Case Studies

  • Antitubercular Activity : In a study evaluating various benzothiazole derivatives, this compound exhibited promising antitubercular activity with MIC values below 62.5 µM against Mycobacterium tuberculosis . This positions it as a candidate for further development in anti-TB therapies.
  • Cytotoxicity Assessment : In vitro studies have shown that this compound maintains high cell viability (above 75%) in HepG2 cell lines at therapeutic concentrations, indicating low cytotoxicity while retaining efficacy against cancer cells .
  • Neuroprotective Potential : The compound's ability to inhibit key enzymes involved in neurotransmitter breakdown suggests its potential use in neuroprotection, particularly in diseases characterized by cholinergic dysfunction .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other halogenated benzothiazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateStrong (AChE, BuChE)
2-Chlorobenzo[d]thiazol-6-olModerateLowModerate
2-Bromobenzo[d]thiazol-6-olHighModerateWeak

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluorobenzo[d]thiazol-6-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), which minimizes side reactions and improves regioselectivity . Alternatively, nucleophilic substitution with fluoroethanol in the presence of NaH and THF at room temperature (RT) is effective for introducing the fluorine substituent . Key steps include purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what are its critical spectral signatures?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl (-OH) proton typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons in the benzothiazole ring resonate at δ 7.2–8.1 ppm. Fluorine coupling splits adjacent protons (e.g., δ 6.8–7.0 ppm, J = 8–10 Hz) .
  • UV-Vis : The conjugated benzothiazole system shows strong absorption at λmax ~320–340 nm, useful for monitoring photostability .
  • Photoelectron Spectroscopy : Used to study electronic transitions and relaxation dynamics, particularly for derivatives like 2-((1E,3E)-4-(pyridinyl)butadienyl)benzo[d]thiazol-6-ol .

Q. What in vitro biological assays are used to evaluate the antimicrobial or anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Structural analogs with electron-withdrawing groups (e.g., -F) show enhanced cytotoxicity by inducing apoptosis via caspase-3/7 activation .

Advanced Research Questions

Q. How can this compound be radiolabeled for in vivo PET imaging, and what challenges arise in metabolite interference?

  • Methodological Answer : The compound can be labeled with ¹¹C using [¹¹C]methyl triflate to target the amino group in derivatives like 11C-PBB3 (2-((1E,3E)-4-(6-(¹¹C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol) . Challenges include rapid metabolism in plasma (e.g., dealkylation to polar metabolites), which requires HPLC-based radiometabolite correction for accurate brain uptake quantification .

Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values across studies) be systematically resolved?

  • Methodological Answer :

  • Structural Validation : Confirm compound purity via LC-MS and compare with literature analogs (e.g., 2-amino-7-chloro-6-fluorobenzothiazole vs. This compound) .
  • Assay Standardization : Use identical cell lines (ATCC-verified), culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinity variations due to substituent effects (e.g., fluorine’s electronegativity altering interactions with kinase targets) .

Q. What advanced computational methods are employed to study the electronic and dynamic properties of this compound?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra and excited-state behavior, critical for photodynamic therapy applications .
  • Molecular Dynamics (MD) Simulations : Analyze solvent effects (e.g., acetonitrile vs. methanol) on conformational stability using AMBER or GROMACS. For example, simulations reveal intramolecular hydrogen bonding between -OH and thiazole nitrogen, stabilizing the planar structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzo[d]thiazol-6-ol
Reactant of Route 2
2-Fluorobenzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.